molecular formula C14H20N4O3 B6022483 6-[(E)-(hydroxyimino)methyl]-N-[3-(morpholin-4-yl)propyl]pyridine-3-carboxamide

6-[(E)-(hydroxyimino)methyl]-N-[3-(morpholin-4-yl)propyl]pyridine-3-carboxamide

Cat. No.: B6022483
M. Wt: 292.33 g/mol
InChI Key: XMUMECUSHCYLKI-GZTJUZNOSA-N
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Description

6-[(E)-(hydroxyimino)methyl]-N-[3-(morpholin-4-yl)propyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxyimino group, a morpholinyl group, and a carboxamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-(hydroxyimino)methyl]-N-[3-(morpholin-4-yl)propyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the corresponding aldehyde with hydroxylamine under acidic or basic conditions.

    Attachment of the Morpholinyl Group: The morpholinyl group can be attached to the pyridine ring through nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-(hydroxyimino)methyl]-N-[3-(morpholin-4-yl)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-[(E)-(hydroxyimino)methyl]-N-[3-(morpholin-4-yl)propyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(E)-(hydroxyimino)methyl]-N-[3-(morpholin-4-yl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(E)-(hydroxyimino)methyl]-N-[3-(piperidin-4-yl)propyl]pyridine-3-carboxamide
  • 6-[(E)-(hydroxyimino)methyl]-N-[3-(pyrrolidin-4-yl)propyl]pyridine-3-carboxamide

Uniqueness

6-[(E)-(hydroxyimino)methyl]-N-[3-(morpholin-4-yl)propyl]pyridine-3-carboxamide is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

6-[(E)-hydroxyiminomethyl]-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c19-14(12-2-3-13(11-17-20)16-10-12)15-4-1-5-18-6-8-21-9-7-18/h2-3,10-11,20H,1,4-9H2,(H,15,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUMECUSHCYLKI-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CN=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCNC(=O)C2=CN=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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